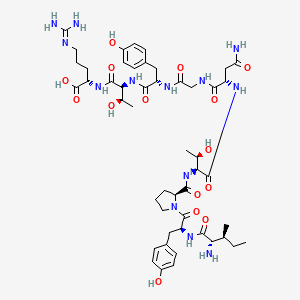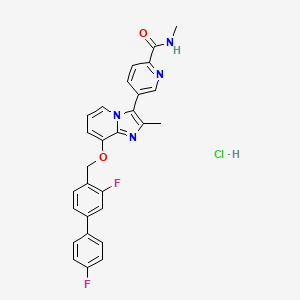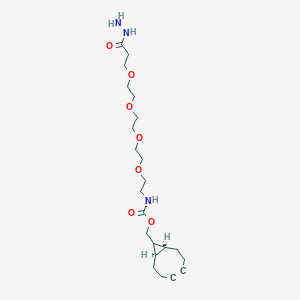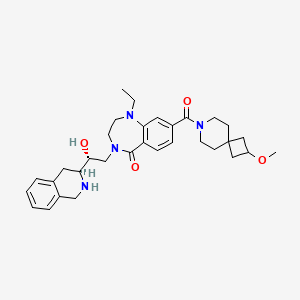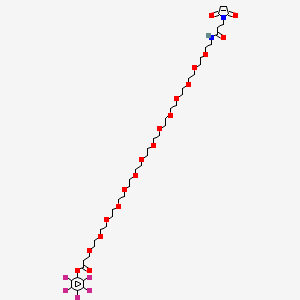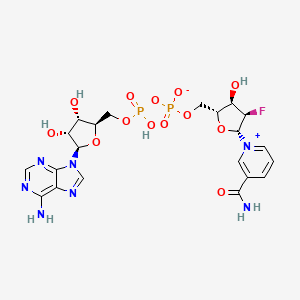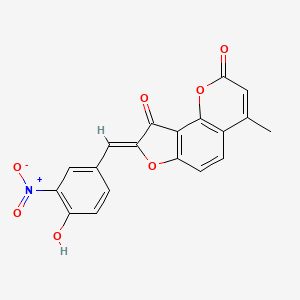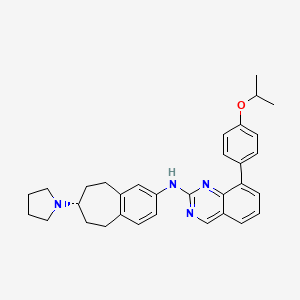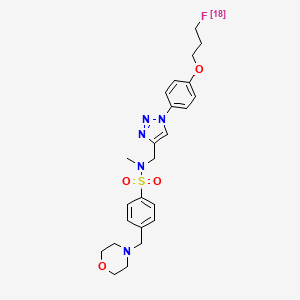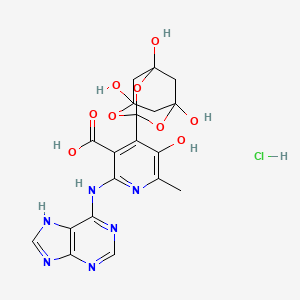
Adeninobananin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adeninobananin is a member of the bananin class of antiviral compounds. These compounds are characterized by their unique structural signature, which incorporates a trioxa-adamantane moiety covalently bound to a pyridoxal derivative. This compound, along with other bananin derivatives, has been studied for its potential inhibitory effects on the helicase activities and replication of the SARS Coronavirus .
Méthodes De Préparation
The synthesis of adeninobananin involves the use of an activated adenine nucleobase derivative. The synthetic route typically includes the conjugation of oligo-oxa-adamantanes to vitamin B6 (pyridoxal) to create the bananin structure. The specific reaction conditions and industrial production methods for this compound are detailed in specialized chemical literature .
Analyse Des Réactions Chimiques
Adeninobananin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include ammonium molybdate and phloroglucinol. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Adeninobananin has been extensively studied for its antiviral properties, particularly its ability to inhibit the helicase activities of the SARS Coronavirus. This compound has potential applications in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a tool for studying viral replication mechanisms. In biology and medicine, it is explored for its potential therapeutic effects against viral infections .
Mécanisme D'action
The mechanism of action of adeninobananin involves its interaction with the helicase enzyme of the SARS Coronavirus. By inhibiting the helicase activity, this compound disrupts the replication process of the virus. The molecular targets and pathways involved in this mechanism are primarily related to the viral replication machinery .
Comparaison Avec Des Composés Similaires
Adeninobananin is part of the bananin class of compounds, which also includes bananin, iodobananin, vanillinbananin, ansabananin, and eubananin. These compounds share a similar structural framework but differ in their specific functional groups and inhibitory activities. This compound is unique in its specific interaction with the SARS Coronavirus helicase, making it a valuable compound for antiviral research .
Propriétés
Formule moléculaire |
C19H19ClN6O9 |
|---|---|
Poids moléculaire |
510.8 g/mol |
Nom IUPAC |
5-hydroxy-6-methyl-2-(7H-purin-6-ylamino)-4-(1,5,7-trihydroxy-2,4,10-trioxatricyclo[3.3.1.13,7]decan-3-yl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H18N6O9.ClH/c1-7-11(26)9(19-32-16(29)2-17(30,33-19)4-18(31,3-16)34-19)8(15(27)28)12(24-7)25-14-10-13(21-5-20-10)22-6-23-14;/h5-6,26,29-31H,2-4H2,1H3,(H,27,28)(H2,20,21,22,23,24,25);1H |
Clé InChI |
XWECMBDDMTTWJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=N1)NC2=NC=NC3=C2NC=N3)C(=O)O)C45OC6(CC(O4)(CC(C6)(O5)O)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



